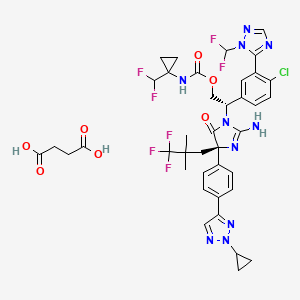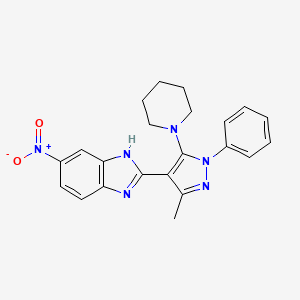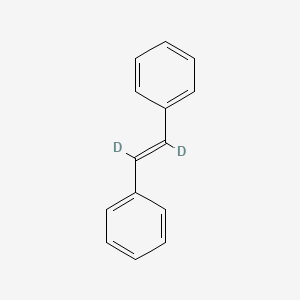
Tetrahydrozoline (nitrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrozoline (nitrate) is an organic nitrate salt obtained by the reaction of equimolar amounts of tetrahydrozoline and nitric acid. It is a derivative of imidazoline and functions as an alpha-adrenergic agonist. This compound is widely used for the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as for nasal decongestion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydrozoline (nitrate) is synthesized by reacting tetrahydrozoline with nitric acid in equimolar amounts. The reaction typically involves dissolving tetrahydrozoline in an appropriate solvent and then adding nitric acid slowly while maintaining a controlled temperature to ensure the reaction proceeds smoothly .
Industrial Production Methods
In industrial settings, the production of tetrahydrozoline (nitrate) follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrozoline (nitrate) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of tetrahydrozoline (nitrate) may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tetrahydrozoline (nitrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies involving alpha-adrenergic receptors and their role in physiological processes.
Medicine: It is used in the development of drugs for the treatment of eye and nasal conditions. It is also studied for its potential use in treating other medical conditions.
Industry: It is used in the production of over-the-counter eye drops and nasal sprays
Mecanismo De Acción
Tetrahydrozoline (nitrate) exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation causes vasoconstriction, leading to reduced blood flow and decreased redness and congestion. The compound primarily targets alpha-1 receptors but also has some activity at alpha-2 receptors .
Comparación Con Compuestos Similares
Similar Compounds
Naphazoline: Another imidazoline derivative with similar alpha-adrenergic agonist properties.
Oxymetazoline: A compound with similar uses in nasal and ocular decongestion.
Xylometazoline: Another alpha-adrenergic agonist used for similar purposes
Uniqueness
Tetrahydrozoline (nitrate) is unique in its specific combination of alpha-1 and alpha-2 adrenergic activity, which provides a balanced effect on vasoconstriction and central sympathetic outflow. This makes it particularly effective for both ocular and nasal applications .
Propiedades
Fórmula molecular |
C13H16N3O3- |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;nitrate |
InChI |
InChI=1S/C13H16N2.NO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);/q;-1 |
Clave InChI |
RWXQOTNMEHTFMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)

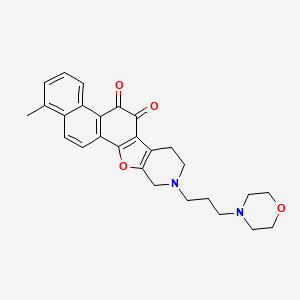
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)

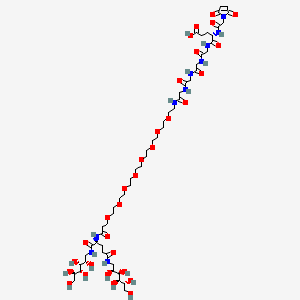
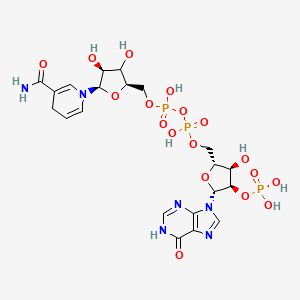

![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
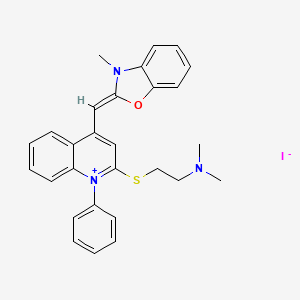
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)
